molecular formula C19H26N2O3 B2954543 tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate CAS No. 1160247-87-9

tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B2954543
CAS No.: 1160247-87-9
M. Wt: 330.428
InChI Key: RZEDOSUYWFGFTQ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound with a molecular formula of C19H26N2O3 and a molecular weight of 330.43 g/mol [_{{{CITATION{{{_1{tert-Butyl 3-Oxo-1,2,3,5-tetrahydrospirobenzo[c]azepine-4,4 .... This compound is known for its intricate structure, which includes a spirocyclic framework and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to use a benzene derivative as the starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the spirocyclic structure[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ...esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and avoid unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4 ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh0430b618?context=bbe)[{{{CITATION{{{_3{tert-butyl 1-oxo-1,2,3,5-tetrahydrospiro2-benzazepine-4,4'-piperidine ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones .

  • Reduction: : Production of amines or alcohols .

  • Substitution: : Generation of alkylated derivatives or amino derivatives .

Scientific Research Applications

This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. Its spirocyclic structure makes it a valuable building block for the construction of larger, more intricate compounds.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its structural complexity allows it to mimic natural substrates or inhibitors, providing insights into biological processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors . The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and tert-butyl ester group. Similar compounds include benzazepines and piperidines , but the presence of the spirocyclic framework sets it apart. Other compounds with similar structures may lack the tert-butyl group or have different substituents, leading to variations in their chemical properties and applications.

List of Similar Compounds

  • Benzazepines

  • Piperidines

  • Spirocyclic compounds

  • Esters with different substituents

Properties

IUPAC Name

tert-butyl 1-oxospiro[3,5-dihydro-2H-2-benzazepine-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-10-8-19(9-11-21)12-14-6-4-5-7-15(14)16(22)20-13-19/h4-7H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEDOSUYWFGFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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